IHR-Cy3
Description
IHR-Cy3 as a Fluorescent Chemical Probe for Biological Systems
This compound is recognized as a potent fluorescent chemical probe designed for use in biological systems tocris.comvulcanchem.comglpbio.com. Its utility stems from the incorporation of the Cy3 fluorophore, an orange-red fluorescent dye widely employed in molecular biology applications such as labeling nucleic acids, proteins, and antibodies baseclick.eu. Cy3 dyes are known for their bright fluorescence and stability, making them suitable for imaging and detection baseclick.eu.
This compound functions as a fluorescent antagonist, specifically targeting the Smoothened (Smo) receptor tocris.comglpbio.comrndsystems.com. The probe's fluorescent properties allow researchers to monitor its interaction with Smo, providing a visual means to study receptor binding and localization researchgate.netnih.gov. The Cy3 component can be excited using a 532 nm laser and emits fluorescence at approximately 570 nm, enabling visualization with appropriate filter sets baseclick.eu. This characteristic makes this compound a valuable tool for techniques like fluorescence microscopy baseclick.eu.
Contextualization within Receptor Signaling Pathway Investigations
This compound plays a role in the investigation of receptor signaling pathways, primarily focusing on the Hedgehog (HH) signaling pathway through its interaction with the Smoothened receptor tocris.comrndsystems.comresearchgate.netnih.gov. The HH pathway is crucial in development and is implicated in various cancers researchgate.net. Smo is a key transmembrane protein in this pathway, acting as an effector that transduces the signal downstream nih.gov.
As a potent fluorescent Smo antagonist with an IC50 of 100 nM, this compound can bind to and inhibit the activity of the Smo receptor tocris.comrndsystems.com. By using this compound, researchers can monitor the binding of an antagonist to Smo, which is essential for understanding how inhibitors modulate receptor activity and consequently affect the downstream signaling cascade researchgate.netnih.gov. This allows for the study of Smo localization and interaction dynamics in live cells or tissue samples baseclick.euresearchgate.netmdpi-res.com. The retention of anti-SMO activity in this compound suggests its utility in probing the functional state of the receptor while simultaneously providing a fluorescent readout researchgate.netnih.gov.
Origin and Evolution from the IHR-1 Core Structure
This compound originated and evolved from the IHR-1 core structure tocris.comvulcanchem.comresearchgate.netnih.govambeed.com. IHR-1 is a symmetric compound identified as a potent Smo antagonist nih.gov. The development of this compound involved modifying the IHR-1 structure to incorporate the Cy3 fluorophore researchgate.netnih.gov.
Structure
2D Structure
Properties
Molecular Formula |
C58H63Cl3N6O10S2 |
|---|---|
Molecular Weight |
1174.6 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-[1-[6-[[7-[4-chloro-3-[[4-[(2,5-dichlorobenzoyl)amino]phenyl]carbamoyl]anilino]-7-oxoheptyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C58H63Cl3N6O10S2/c1-6-66-49-29-25-41(78(72,73)74)35-45(49)57(2,3)51(66)15-14-16-52-58(4,5)46-36-42(79(75,76)77)26-30-50(46)67(52)32-13-9-11-17-53(68)62-31-12-8-7-10-18-54(69)63-40-24-28-48(61)44(34-40)56(71)65-39-22-20-38(21-23-39)64-55(70)43-33-37(59)19-27-47(43)60/h14-16,19-30,33-36H,6-13,17-18,31-32H2,1-5H3,(H5-,62,63,64,65,68,69,70,71,72,73,74,75,76,77) |
InChI Key |
KBLRMHCNXCHIQG-UHFFFAOYSA-N |
Synonyms |
(2-[3-[1-(6-[[7-[[4-Chloro-3-[[4-(2,5-dichlorobenzamido)phenyl]carbamoyl]phenyl]amino]-7-oxoheptylamino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Engineering of Ihr Cy3 and Analogues
Chemical Synthesis Pathways for IHR-Cy3 Conjugation
The synthesis of this compound involves conjugating the IHR-1 molecule with the Cy3 fluorophore researchgate.net. The pathway to generating this compound entailed initially replacing a chlorine atom of IHR-1 with an amino group researchgate.net. This was followed by the addition of an aliphatic extension, specifically a C7 chain, which serves as a bridge to link Cy3 to IHR-1 researchgate.net. This bridging strategy is crucial for creating the final this compound molecule researchgate.net. The synthetic intermediates, such as IHR-NBoc and IHR-C7, have been shown to retain anti-SMO activity researchgate.net.
Strategic Derivatization for Enhanced Research Utility
Strategic derivatization of the IHR backbone allows for the creation of analogues with enhanced properties for specific research applications.
Design and Synthesis of this compound Derivatives (e.g., IHR-NAc)
The synthetic strategy used for this compound has led to the development of derivatives, such as IHR-NAc nih.gov. IHR-NAc is a derivative that exhibits improved maximal inhibitory action against SAG-induced Smo response compared to IHR-1 nih.gov. It also shows slightly more potent activity than IHR-1 against HH-induced transcriptional response and retains the ability to block the binding of BD-cyclopamine to Smo nih.gov.
The synthesis of N-acetylcysteine (NAC), a related compound often considered for its antioxidant properties, typically involves methods like the reaction of acetic acid with 1H-benzotriazole and SOCl2, followed by reaction with L-cysteine mdpi.com. Another method involves contacting N-acetyl-L-cysteine with an organic alcohol and an inorganic acid to form an ester, followed by reaction with ammonia (B1221849) google.com. While IHR-NAc is a derivative of IHR-1 and not directly synthesized from NAC, the concept of N-acetylation is relevant in chemical derivatization tandfonline.comnih.gov.
Functionalization for Specific Biological Applications
Functionalization of molecules like this compound is essential for tailoring their properties for specific biological applications, such as imaging and targeting bio-integration.orgnih.govfrontiersin.org. The retention of anti-SMO activity in this compound suggests that other chemical adducts with different biological activities could be engineered onto the IHR backbone researchgate.net.
Functionalization strategies often involve linking the molecule of interest to other entities like nanoparticles or biological ligands lunanano.comarxiv.orgnih.gov. For instance, cyanine (B1664457) dyes like Cy3 can be used to functionalize silver nanoparticles for imaging in tumor models nih.gov. Surface functionalization of nanoparticles can enhance biocompatibility and cellular internalization frontiersin.org. Covalent and non-covalent approaches can be used for binding molecules to surfaces frontiersin.org. The introduction of functional groups, often via cross-linkers, is a common initial step in surface modification for bioconjugation frontiersin.org.
Principles of Cyanine Fluorophore Integration in Probe Design
Cyanine dyes, including Cy3, are widely used fluorophores in the design of fluorescent probes due to their favorable photophysical properties nih.govnih.gov. Key principles for integrating cyanine fluorophores in probe design include considering their spectral properties, photostability, and potential for conjugation nih.govnih.govuni-muenchen.de.
Cyanine dyes feature a conjugated π-electronic system and a push-pull structural element, contributing to their strong fluorescence and tunable photophysical properties nih.gov. However, some cyanine dyes can be vulnerable to cis/trans isomerization, which can lead to a loss of fluorescence nih.gov. Designing probes with rigid linkers between the dye and the molecule it is attached to can minimize interactions that reduce fluorescence quenching nih.gov.
Effective fluorescent probes should ideally have a low background signal, high quantum yield, tunable optical properties, and high selectivity for their target mdpi.com. Photostability and good water solubility are also important considerations for biological applications mdpi.com. Strategies for modulating fluorescence properties, such as photoinduced electron transfer (PeT) and spirocyclization, are employed in the rational design of fluorescent probes nih.gov.
The choice of a fluorophore also depends on available conjugation sites, which is a key consideration when designing conjugates for specific targets like kinase inhibitors nih.gov. Various functionalization strategies can be employed to link cyanine dyes to biomolecules or nanoparticles, often exploiting the reactivity of specific groups on the dye or the target molecule arxiv.orgresearchgate.netnih.gov. For example, thiol-reactive derivatives of Cy3 and Cy5 have been synthesized for conjugation with proteins nih.gov.
Molecular Mechanism of Action and Target Interaction Profile of Ihr Cy3
Identification of Primary Biological Targets
The primary biological target identified for IHR-Cy3 is the Smoothened (Smo) receptor rndsystems.comtocris.commedchemexpress.eumedchemexpress.eu. Smoothened is a seven-transmembrane protein that plays a crucial role as an effector in the Hedgehog signaling pathway nih.govnih.gov. Aberrant activation of the Hh pathway, often linked to misactivated Smoothened, is associated with various cancers, including basal cell carcinoma and medulloblastoma, highlighting Smo as a significant therapeutic target nih.govresearchgate.net. This compound functions as a potent fluorescent antagonist of the Smoothened receptor rndsystems.comtocris.com. Its activity against Hh pathway response is retained compared to its non-fluorescent analog IHR-1 nih.gov.
Characterization of Ligand-Binding Domains and Sites
Research indicates that this compound binds to the heptahelical bundle of the Smoothened receptor nih.gov. This binding site is shared with the Smo agonist SAG nih.gov. The heptahelical bundle refers to the region formed by the seven transmembrane domains of the receptor. In contrast, other molecules known to interact with Smo, such as 20(S)-hydroxycholesterol (20(S)-OHC), bind to a different site, specifically the lipid binding pocket located in the Smo cysteine-rich domain (CRD) nih.gov.
Competitive Binding Dynamics with Endogenous Ligands and Agonists
Studies using FACS analysis have demonstrated the competitive binding dynamics of this compound with other Smo modulators nih.gov. The Smo agonist SAG is capable of abolishing this compound labeling of cells expressing Smo, suggesting that this compound and SAG compete for the same binding pocket within the heptahelical bundle nih.gov. This competitive behavior is similar to that observed with BD-cyclopamine, another known Smo antagonist nih.gov. However, this compound binding to Smo was not disrupted by the presence of 20(S)-hydroxycholesterol, which targets the CRD lipid binding pocket nih.gov. This indicates that this compound's interaction is specific to the heptahelical binding site.
The competitive binding between this compound and SAG for the heptahelical pocket can be conceptually represented as follows:
| Compound | Target Site | Competition with this compound |
| SAG | Heptahelical Bundle | Yes |
| 20(S)-OHC | CRD Lipid Pocket | No |
| BD-cyclopamine | Heptahelical Bundle | Yes |
This compound has been reported to have an IC₅₀ value of 100 nM as a potent fluorescent Smo antagonist rndsystems.comtocris.com.
Advanced Research Applications and Methodological Contributions of Ihr Cy3
Application in High-Resolution Cellular and Subcellular Imaging
The fluorescent nature of IHR-Cy3 makes it particularly useful for high-resolution imaging techniques, providing spatial information about its target within the cellular environment.
Live-Cell Fluorescence Microscopy
Live-cell fluorescence microscopy allows for the visualization of biological processes in real-time within living cells. This compound can be employed in this context to observe the distribution and dynamics of Smoothened. By labeling Smo-expressing cells with this compound, researchers can visualize the location of the receptor, potentially observing changes in its localization under different experimental conditions. nih.gov While general Cy3 dyes are used in live-cell imaging, the specific application of this compound focuses on its target interaction. baseclick.eupromega.debiorxiv.org
Quantification of Receptor Localization and Trafficking
Quantifying receptor localization and trafficking is crucial for understanding how cells respond to external stimuli and regulate signaling. This compound facilitates these studies by providing a fluorescent tag for Smoothened. Techniques such as flow cytometry can be used to quantify the percentage of cells labeled with this compound, providing a measure of Smo expression on the cell surface or within the cell. nih.gov Studies have utilized this compound to assess the binding of the probe to Smo-expressing cells and how this binding is affected by competing compounds, offering insights into the probe's interaction with its target and potentially its trafficking behavior. nih.gov
Quantitative Receptor-Ligand Binding Assays
This compound is a valuable tool for quantitatively assessing the interaction between a ligand (this compound) and its receptor (Smoothened).
Flow Cytometry-Based Analysis of Probe-Target Interaction
Flow cytometry is a powerful technique for analyzing the properties of individual cells in a population, including the binding of fluorescent probes. This compound has been used in flow cytometry to quantify its binding to cells expressing Smoothened. nih.gov This method allows for the determination of the percentage of labeled cells and the intensity of fluorescence, which can correlate with the level of target expression or probe binding. Competition assays using flow cytometry with this compound and competing ligands can help characterize the binding site and affinity of this compound for Smo. nih.gov
Table 1: Flow Cytometry Analysis of this compound Binding to Smo-Expressing Cells
| Cell Type (Transfected with Smo) | This compound Concentration | Competing Compound (Concentration) | % Cy3-Labeled Cells |
| HEK293 | 5 µM | None | High |
| HEK293 | 5 µM | SAG (10 µM) | Low |
| Cos-7 | 5 µM | None | High |
| Cos-7 | 5 µM | BD-cyclopamine | Low |
Note: Data is illustrative and based on findings where SAG competes with this compound binding to Smo. nih.gov
Biochemical Assays for Target Engagement
Biochemical assays are essential for studying the direct interaction between a probe and its target protein. While the provided search results primarily highlight cellular applications, biochemical assays could theoretically employ this compound to measure its binding affinity to purified Smoothened protein or membrane fractions containing Smo. Such assays might involve techniques like fluorescence polarization or other methods that can detect the binding of a fluorescent molecule to its target in a controlled environment. Target engagement assays, in general, aim to confirm that a chemical probe binds to its intended target. chemicalprobes.orgdiscoverx.com Although specific biochemical assays using this compound were not detailed in the search results, the principle of using a fluorescent ligand to assess binding to a purified or enriched target is a standard biochemical approach.
Utility in Chemical Biology Tool Development
This compound is a significant chemical tool employed in chemical biology, primarily recognized for its function as a potent fluorescent antagonist of Smoothened (Smo), a key component of the Hedgehog signaling pathway. Its development and application highlight strategies for creating targeted probes to investigate complex biological processes.
The compound serves as a chemical probe specifically designed to monitor the interaction between IHR-1 and Smo nih.gov. Research has shown that this compound retains anti-SMO activity, indicating that the addition of the Cy3 fluorescent tag does not abolish the core inhibitory function of the IHR-1 scaffold nih.gov. This retention of activity is crucial for its utility as a probe, allowing researchers to visualize and study the binding of IHR-1 or its derivatives to Smo in cellular contexts.
Detailed research findings underscore the potency of this compound as a Smo antagonist, with an reported IC50 value of 100 nM tocris.comrndsystems.com. This inhibitory activity makes it valuable for perturbing Hedgehog signaling and studying the downstream effects.
This compound has been successfully applied in binding assays, such as flow cytometry, to analyze its interaction with Smo expressing cells nih.gov. These studies have demonstrated that this compound labels Smo expressing cells and that this labeling can be abolished by the Smo agonist SAG, suggesting that IHR-1 and SAG compete for binding to the same site within the heptahelical bundle of Smo nih.gov. Furthermore, this compound binding to Smo was not disrupted by 20(S)-hydroxycholesterol, which binds to a different pocket in Smo, further supporting the specificity of this compound's interaction site nih.gov.
The successful engineering of this compound, a fluorescent derivative retaining biological activity, suggests a broader potential for the IHR-1 backbone in developing other chemical tools nih.gov. This concept was explored through the creation of IHR-SAHA, a fusion molecule combining the IHR-1 scaffold with a molecule resembling the HDAC inhibitor SAHA nih.gov. This demonstrates that chemical adducts with diverse cell biological activities can potentially be integrated into the IHR-1 structure, expanding the toolkit for chemical biology investigations nih.gov.
The incorporation of the Cy3 fluorophore is central to this compound's utility as a fluorescent probe. Cy3 is a widely used orange-red fluorescent dye with characteristic spectroscopic properties, including an absorption maximum at approximately 550 nm and emission maximum at approximately 570 nm jenabioscience.combaseclick.eu. Its fluorescence allows for visualization and detection in various biological applications, such as fluorescence microscopy and flow cytometry nih.govbaseclick.eu. The Cy3 fluorophore can be attached to molecules through various chemical methods, including click chemistry, which is a common strategy for labeling biomolecules baseclick.euabpbio.comabpbio.comgenetoprotein.comlumiprobe.com. While this compound's synthesis specifically involved replacing a chlorine atom of IHR-1 with an amino group followed by the addition of an aliphatic extension to bridge Cy3 nih.gov, the broader use of Cy3 in chemical biology often leverages click chemistry for efficient and specific labeling abpbio.comabpbio.comgenetoprotein.comlumiprobe.com.
Methodological Considerations and Advanced Characterization Techniques for Ihr Cy3 Research
Spectroscopic Properties Pertinent to Research Applications
The spectroscopic properties of IHR-Cy3 are largely dictated by the incorporated Cy3 fluorophore. Cyanine (B1664457) dyes, including Cy3, exhibit both absorption and fluorescence spectra within the visible light range, facilitating their characterization using standard spectroscopic instrumentation . Cy3, as a representative cyanine dye, demonstrates fluorescence excitation and emission profiles comparable to those of conventional fluorophores such as fluorescein (B123965) and tetramethylrhodamine. Notably, Cy3 offers enhanced water solubility, improved photostability, and higher quantum yields compared to some traditional dyes interchim.fr. The excitation wavelengths of the Cy series of synthetic dyes are specifically tuned to align with common laser and arc-discharge light sources, enabling detection of fluorescence emission using standard filter sets interchim.fr. Cyanine dyes generally possess broader absorption spectral regions in comparison to dyes like AlexaFluors, which provides increased flexibility in selecting laser excitation sources for techniques such as confocal microscopy interchim.fr.
Detailed investigation of the photophysical properties of Cy3, and by extension this compound, can be performed using techniques such as steady-state and time-resolved fluorescence spectroscopy. Time-correlated single photon counting (TCSPC), for instance, is a primary tool for determining properties like quantum efficiency and fluorescence lifetimes nih.gov. Studies have shown that the local environment can significantly influence Cy3 fluorescence properties, including fluorescence enhancement nih.gov. Furthermore, encapsulation of Cy3 within nanoparticles has been demonstrated to significantly alter its photophysical characteristics, leading to an increase in quantum efficiency and enhanced brightness nih.gov.
Photophysical Stability and Environmental Sensitivity in Biological Contexts
The photophysical stability and environmental sensitivity of this compound are critical considerations for its application in biological research. Cyanine dyes, including Cy3, are generally considered more environmentally stable than some traditional fluorescent counterparts. Their fluorescence emission intensity tends to be less susceptible to variations in pH and the composition of organic mounting media interchim.fr. Photostability is a key photophysical property that is routinely investigated for fluorescent probes nih.gov.
The stability of the Cy3 component can be influenced by its environment. For example, supramolecular encapsulation has been shown to significantly impact Cy3's photostability. Depending on the host molecule, encapsulation can either enhance photostability or lead to more rapid degradation of the dye arxiv.org. Restricted mobility of the dye when contained within a host can also contribute to increased molecular brightness arxiv.org. The sensitivity of fluorescent dyes to their environment is a recognized phenomenon uni-bayreuth.de. The specific protein environment and DNA orientation in biological systems can affect Cy3 fluorescence enhancement, indicating sensitivity to the immediate surroundings nih.gov.
Considerations for Non-Specific Binding and Autofluorescence Mitigation
In biological imaging and analysis, non-specific binding of fluorescent probes like this compound and inherent tissue autofluorescence present significant challenges that can obscure specific signals and reduce the signal-to-noise ratio ptglab.comnih.gov. Non-specific binding of dyes can occur, particularly when charged dyes interact with oppositely charged regions on cells and tissues turkjpath.org.
Several strategies are employed to mitigate non-specific binding and autofluorescence when working with fluorescent probes such as this compound. Blocking solutions containing proteins like serum or bovine serum albumin (BSA) are commonly used to reduce non-specific binding nih.govresearchgate.net. Using high concentrations of normal sera can also be effective for blocking turkjpath.org.
Autofluorescence, which is background fluorescence originating from sources other than the specific probe, can arise from various components within biological samples. These include fixation methods, particularly aldehyde-based fixatives which can form autofluorescent Schiff bases; endogenous pigments such as heme in red blood cells and lipofuscin; and even components of staining buffers like fetal bovine serum (FBS) ptglab.comnih.govfluorofinder.com. Dead cells and associated debris are also known to exhibit increased autofluorescence and can contribute to non-specific antibody binding fluorofinder.com.
Mitigation strategies for autofluorescence include treating samples with agents like hydrogen peroxide or sodium borohydride (B1222165), although the efficacy of sodium borohydride can be variable ptglab.comturkjpath.org. Quenching sections prior to staining is another approach turkjpath.org. Reducing the concentration of FBS in staining buffers or substituting it with alternative protein sources like BSA can help minimize autofluorescence originating from the buffer fluorofinder.com. Eliminating dead cells and debris from samples is particularly important in techniques like flow cytometry to reduce autofluorescence and non-specific binding fluorofinder.com.
Careful selection of fluorophores with emission spectra distinct from the endogenous autofluorescence of the sample is crucial ptglab.comfluorofinder.com. Fluorophores emitting in the far-red wavelength range are often preferred for minimizing tissue autofluorescence ptglab.com. Adjusting fixation protocols, such as using non-aldehyde based fixatives or optimizing fixation time and concentration, can also help reduce fixation-induced autofluorescence ptglab.com. Commercially available reagents specifically designed to reduce autofluorescence are also available ptglab.com. Performing appropriate controls, such as samples without the primary or secondary antibody, is essential to assess the levels of autofluorescence and non-specific binding in an experiment ptglab.comturkjpath.org. Sudan Black B staining has been shown to effectively quench autofluorescence caused by lipofuscin and lipid accumulation in tissues like the liver ptglab.comnih.gov.
Quantitative Fluorescence Analysis and Image Processing Strategies
Quantitative fluorescence analysis using this compound involves measuring the fluorescent signal to infer the relative amount or concentration of the target molecule. This can range from quantifying the intensity of fluorescence within a defined region to counting individual fluorescent molecules or particles interchim.frbioimagingguide.org.
Quantitative image analysis is often performed using specialized software nih.gov. Intensity measurements, such as mean intensity and integrated intensity, are fundamental parameters used to estimate the amount of fluorophore. Integrated intensity, representing the sum of pixel intensities, can serve as a proxy for the total amount of a marker in an object bioimagingguide.org.
While standard fluorescence microscopy often relies on measurements at single excitation and emission bands and intensity thresholding for quantification, this approach may be insufficient for reliably resolving and quantifying fluorescent labels in tissues with high autofluorescence nih.gov. Advanced techniques like hyperspectral imaging and analysis can be employed to overcome these limitations by resolving and quantifying fluorescent labels even in highly autofluorescent tissue environments nih.gov.
Image processing steps are typically performed prior to quantitative analysis. These steps may include image enhancement, filtering to reduce noise, and image registration ru.nl. Segmentation is a critical processing step that involves separating the objects of interest from the background to enable their individual analysis ru.nl. For quantitative detection of single dye labels, algorithms that incorporate spatial criteria and local intensity thresholds can be used to minimize false positive signals arising from background noise interchim.fr. The reliability of quantitative detection is dependent on having a thorough understanding of the distributions of both the background signal and the specific signal interchim.fr.
For accurate quantitative comparisons between different experimental conditions, it is imperative to maintain consistent imaging settings across all samples bioimagingguide.org. Illumination correction is a form of image processing that compensates for uneven illumination patterns produced by light sources, which can otherwise affect intensity measurements bioimagingguide.org. Quantitative image analysis provides a more objective and rigorous approach compared to purely qualitative interpretation of microscopy images ru.nl.
Future Research Directions and Innovations with Ihr Cy3
Rational Design of Improved IHR-Cy3 Analogues and Derivatives
The development of this compound involved modifying the IHR-1 structure by replacing a chlorine atom with an amino group and adding an aliphatic linker to attach the Cy3 fluorophore. researchgate.net This process demonstrated that chemical modifications to the IHR backbone are possible while retaining activity. The retention of anti-Smo activity in this compound suggests that the IHR-1 backbone can be engineered to incorporate other molecules in place of Cy3 to achieve different biological activities. researchgate.net This opens avenues for the rational design of improved this compound analogues and derivatives. Future research can focus on synthesizing new compounds based on the IHR-1 scaffold, incorporating different fluorescent dyes or other functional groups to alter their spectral properties, specificity, or to target different biological pathways. The availability of crystal structures of related receptors, such as the P2X7 receptor, could aid in the rational design of improved antagonists and the modeling of binding sites for potential inhibitors or analogues. frontiersin.org Studies have also explored facile syntheses of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility, which could inform the design of this compound analogues with improved properties for biological applications. nih.gov
Integration with Multi-Modal Imaging and Sensing Platforms
The fluorescent nature of this compound makes it suitable for fluorescence microscopy and other fluorescence-based techniques. thermofisher.com Integrating this compound or its derivatives with multi-modal imaging and sensing platforms represents a significant future direction. This could involve combining fluorescence imaging with other modalities such as Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET) to gain more comprehensive biological information. researchgate.netstanford.edu Research is already exploring the development of multimodal imaging probes that integrate different imaging modalities in a single molecular scaffold. researchgate.net Cyanine (B1664457) dyes like Cy3 and Cy5 have been used as components in such multimodal probes. researchgate.net Furthermore, Cy3 derivatives have been investigated for their use in novel biosensors, such as switch-conversion ratiometric fluorescence biosensors for detecting biomolecules like microRNA. researchgate.net The development of controllable Cy3 dye aggregates has also been explored for applications as chemosensors. researchgate.net These advancements suggest that this compound could be adapted for use in integrated platforms for simultaneous detection, imaging, and sensing of its target or related biological events. Fluorescence lifetime imaging (FLIM) is another technique that could be used with Cy3 derivatives for multiplexing experiments, separating signals based on excited-state lifetimes even with similar emission wavelengths. researchgate.net
Exploration of Novel Biological Target Engagement
While this compound was initially developed as a Smo antagonist, the IHR-1 scaffold has the potential for broader biological target engagement. The retention of anti-Smo activity in this compound suggests that this backbone can serve as a basis for developing probes or antagonists for other targets. researchgate.net The P2X7 receptor, an ATP-gated ion channel, is another potential target of interest for fluorescent probes and antagonists. frontiersin.orgnih.govclinexprheumatol.org P2X7 receptors are expressed in immune cells and involved in inflammation, cancer, and neurological disorders. frontiersin.orgnih.gov Given the interest in targeting P2X7 for therapeutic purposes, exploring the engagement of this compound or its analogues with this receptor could be a valuable research direction. frontiersin.orgnih.govclinexprheumatol.org Research into novel biologics targeting the P2X7 ion channel, including antibodies and nanobodies, highlights the importance of this target. nih.gov Further investigation is needed to determine if this compound or modified versions can effectively and specifically engage with P2X7 or other relevant biological targets beyond Smo.
Q & A
Q. What key physicochemical properties of IHR-Cy3 should guide experimental design?
Researchers must prioritize solubility, stability (e.g., photostability, thermal stability), and reactivity under experimental conditions. For example, spectroscopic methods (UV-Vis, fluorescence) are critical for tracking this compound in biological systems, while HPLC or mass spectrometry ensures purity assessment. Stability tests under varying pH and temperature conditions are essential to avoid artifacts in longitudinal studies .
Q. How can researchers systematically identify knowledge gaps in this compound's mechanism of action?
Use structured literature reviews with databases like PubMed and Web of Science, filtering for studies published in the last decade. Apply the PICO framework (Population: target cells/organisms; Intervention: this compound dosage; Comparison: control compounds; Outcome: molecular interactions) to categorize findings. Tools like VOSviewer can map co-citation networks to highlight understudied pathways or conflicting results .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices?
Combine separation techniques (e.g., LC-MS for high specificity) with fluorescence detection for sensitivity. Validate methods using spike-and-recovery experiments in relevant biological matrices (e.g., serum, tissue homogenates). Include internal standards to correct for matrix effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Conduct replication studies under standardized conditions (e.g., ISO-certified labs) to isolate variables like batch-to-batch variability. Perform meta-analyses of existing datasets, applying statistical tools (e.g., random-effects models) to account for heterogeneity. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .
Q. What experimental designs are robust for assessing this compound's stability in physiological environments?
Simulate physiological conditions (e.g., 37°C, pH 7.4, presence of serum proteins) in time-course experiments. Use accelerated stability testing (e.g., Arrhenius equation-based predictions) for long-term degradation studies. Pair these with real-time monitoring via circular dichroism (CD) or dynamic light scattering (DLS) to detect structural changes .
Q. How can multi-omics data be integrated to elucidate this compound's polypharmacology?
Employ systems biology approaches : transcriptomics (RNA-seq) to identify gene expression changes, proteomics (TMT labeling) for target engagement, and metabolomics (NMR/LC-MS) for pathway modulation. Use bioinformatics tools like STRING or Cytoscape to map interaction networks and prioritize high-confidence targets .
Q. What strategies mitigate interference from autofluorescence when imaging this compound in live cells?
Optimize excitation/emission filters to minimize overlap with endogenous fluorophores (e.g., NADH). Use time-gated fluorescence microscopy or two-photon excitation to reduce background. Validate specificity via knockout controls (e.g., CRISPR-Cas9 gene editing) or competitive binding assays .
Methodological Considerations
Q. How to ensure reproducibility in this compound dose-response studies?
Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable): document batch numbers, storage conditions, and instrument calibration logs. Share raw datasets and analysis scripts via repositories like Zenodo. Use blinded experimental workflows to minimize observer bias .
Q. What computational methods predict this compound's off-target interactions?
Apply molecular docking (AutoDock Vina) against structural databases (PDB, ChEMBL) and machine learning models (e.g., DeepChem) trained on kinase inhibition data. Validate predictions with surface plasmon resonance (SPR) or thermal shift assays .
Q. How to design a longitudinal study tracking this compound's pharmacokinetics?
Use compartmental modeling (e.g., NONMEM) to estimate absorption/distribution parameters. Collect serial samples (blood, tissues) with strict temporal resolution. Incorporate population pharmacokinetics to account for inter-individual variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
